molecular formula C20H23N3OS B4018730 (2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine

(2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine

Cat. No. B4018730
M. Wt: 353.5 g/mol
InChI Key: MKQPUWRJECKFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine is a compound that has gained interest in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of (2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by regulating the expression of genes that are involved in oxidative stress and diabetes.
Biochemical and Physiological Effects:
Studies have shown that (2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, it has been found to reduce oxidative stress and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine in lab experiments is its potential therapeutic properties. It may be useful in the development of new cancer treatments and diabetes medications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of (2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to study its potential as a treatment for other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, it may be useful to study its pharmacokinetics and toxicity to determine its safety and efficacy as a therapeutic agent.
Conclusion:
(2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine is a compound that has shown promise in scientific research for its potential therapeutic properties. Its anti-inflammatory, anti-tumor, anti-oxidant, and anti-diabetic effects make it a promising candidate for the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

(2-methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, it has been shown to have anti-oxidant and anti-diabetic effects, which may be useful in the treatment of diabetes.

properties

IUPAC Name

2-methoxy-N-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]-N-(thiophen-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-16-5-3-6-18(11-16)20-21-12-17(13-22-20)14-23(8-9-24-2)15-19-7-4-10-25-19/h3-7,10-13H,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQPUWRJECKFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=N2)CN(CCOC)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}(2-thienylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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